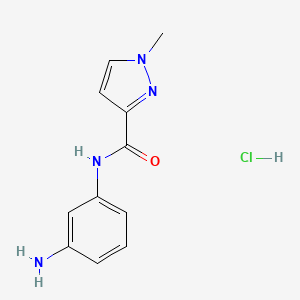
N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide” consists of 17 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 348.161987 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide” include a molecular formula of C17H24N4O2S, an average mass of 348.463 Da, and a monoisotopic mass of 348.161987 Da .Scientific Research Applications
Synthesis and Reactivity Research into the synthesis and reactivity of compounds related to N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine reveals diverse methods and pathways for creating novel derivatives. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates through base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines showcases a novel approach to obtaining compounds with potential applications in various fields (Androsov, 2008).
Chemical Transformations and Potential Applications The exploration of chemical transformations and potential applications of derivatives further expands the understanding of their utility. The study on the condensation of 1,4-cyclohexanediones and secondary aromatic amines highlights the N-phenylation of aromatic secondary amines, presenting a pathway to synthesizing N-phenylated compounds with varying yields based on the nature of the diphenylamines involved (Haga, Iwaya, & Kaneko, 1986).
Advanced Catalytic Processes The application of advanced catalytic processes in the synthesis of related compounds is demonstrated in the research on allylic amination of unactivated olefins by nitroarenes, catalyzed by ruthenium complexes. This reaction involves an intermolecular C−H functionalization by a transition metal complex, presenting a novel method for the synthesis of structurally complex compounds (Ragaini, Cenini, Tollari, Tummolillo, & Beltrami, 1999).
Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives Another interesting application is in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, showcasing a solvent-free, efficient method for obtaining these derivatives (Ghorbani‐Vaghei & Amiri, 2014).
Exploration of Catalytic and Synthetic Applications The exploration of catalytic and synthetic applications of related compounds is further exemplified in the synthesis and characterization of 5-phenyl-1,3,4-thiadiazole-2-amine incorporated azo dye derivatives. This research highlights the synthesis of heterocyclic azodyes through diazotisation and coupling processes, offering insights into the potential use of these compounds in biological activity screenings (Kumar, Keshavayya, Rajesh, Peethambar, & Ali, 2013).
Properties
IUPAC Name |
N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-14)16-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNNYNPODPKQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2670411.png)

![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2670415.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)
![3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670422.png)



![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
